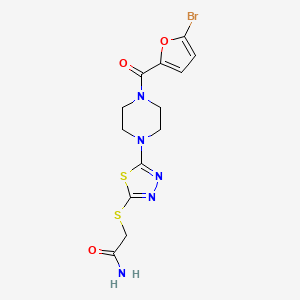
2-((5-(4-(5-Bromofuran-2-carbonil)piperazin-1-il)-1,3,4-tiadiazol-2-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H14BrN5O3S2 and its molecular weight is 432.31. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Proteínas Objetivo: La identificación de proteínas objetivo específicas es crucial para el desarrollo de fármacos .
Propiedades Anticancerígenas
Actividad Antimicrobiana
Efectos Neuroprotectores
Propiedades Antiinflamatorias
Actividad Antiviral
Quelación de Iones Metálicos
Actividad Biológica
The compound 2-((5-(4-(5-bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 1105197-71-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to comprehensively review its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H14BrN5O3S2, with a molecular weight of 432.3 g/mol. The structure features a bromofuran moiety, a piperazine ring, and a thiadiazole group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1105197-71-4 |
| Molecular Formula | C13H14BrN5O3S2 |
| Molecular Weight | 432.3 g/mol |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and piperazine structures exhibit notable antimicrobial properties. Specifically, studies have shown that derivatives similar to 2-((5-(4-(5-bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrate effectiveness against various bacterial strains and fungi.
Case Studies:
- In Vitro Antimicrobial Testing : Compounds with similar structural features were evaluated against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to controls .
- Mechanism of Action : The antimicrobial efficacy is hypothesized to arise from the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro assays. The presence of the piperazine ring is believed to enhance the compound's ability to penetrate cellular membranes and interact with cancer cell lines.
Case Studies:
- Cell Line Studies : The compound was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results showed that it significantly inhibited cell proliferation at micromolar concentrations .
- Molecular Docking Studies : Computational modeling suggests strong binding affinity to key cancer-related targets, indicating potential pathways for therapeutic intervention .
The mechanisms through which 2-((5-(4-(5-bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Covalent Bond Formation : The reactive groups within the molecule can form covalent bonds with target proteins, altering their function and leading to cell death in pathogens or cancer cells .
Propiedades
IUPAC Name |
2-[[5-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O3S2/c14-9-2-1-8(22-9)11(21)18-3-5-19(6-4-18)12-16-17-13(24-12)23-7-10(15)20/h1-2H,3-7H2,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKGWKHDIKVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














